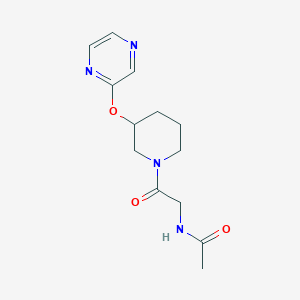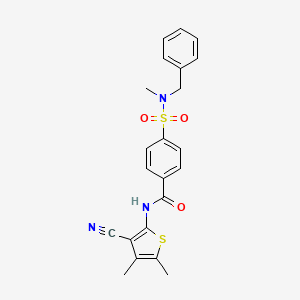
3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
Studies have demonstrated the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds include various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, highlighting the importance of heterocyclic chemistry in developing new therapeutic agents with potential COX-2 selectivity and analgesic activities (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation and Docking Studies
Another study focused on the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides, revealing the potential of these compounds in addressing microbial resistance through targeted molecular interactions (Talupur et al., 2021).
Pharmacological Scaffold Utilization
1,3,4-Thiadiazole Core as Pharmacological Scaffold
The 1,3,4-thiadiazole core serves as a significant pharmacological scaffold in medicinal chemistry, leading to the design and synthesis of Schiff bases with evaluated biological properties. Compounds derived from this scaffold have shown potential in DNA protection, antimicrobial activities, and cytotoxic effects on cancer cell lines, underscoring the versatility of thiadiazole derivatives in drug discovery (Gür et al., 2020).
Corrosion Inhibition
Benzothiazole Derivatives as Corrosion Inhibitors
Research into benzothiazole derivatives has uncovered their effectiveness as corrosion inhibitors for steel in acidic environments. This application demonstrates the potential for chemical compounds, possibly including "3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide," in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
Mecanismo De Acción
Target of Action
It is known that it is a derivative of3,4-Dimethoxyphenethylamine (DMPEA) , a chemical compound of the phenethylamine class . DMPEA is an analogue of the major human neurotransmitter dopamine .
Mode of Action
Dmpea, from which it is derived, has some activity as a monoamine oxidase inhibitor . This suggests that it might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.
Biochemical Pathways
DMPEA is closely related to mescaline, a naturally occurring psychedelic alkaloid of the phenethylamine class .
Result of Action
DMPEA has some activity as a monoamine oxidase inhibitor , which could lead to increased levels of monoamine neurotransmitters.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-29-18-7-5-4-6-15(18)10-11-24-21(27)13-17-14-32-23(25-17)26-22(28)16-8-9-19(30-2)20(12-16)31-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKDFCCUYRIFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-Oxaspiro[4.4]nonan-3-yl}methanol](/img/structure/B2946061.png)











![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2946082.png)
![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)